molecular formula C24H17NO8 B5035097 [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate

Cat. No.: B5035097
M. Wt: 447.4 g/mol
InChI Key: VVDUAMMGYRYHEJ-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with a methoxyphenoxy group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Methoxyphenoxy Group: The chromen-4-one intermediate is then reacted with 4-methoxyphenol under acidic conditions to form the methoxyphenoxy-substituted chromen-4-one.

    Esterification with 3-Methyl-4-Nitrobenzoic Acid: Finally, the methoxyphenoxy-chromen-4-one is esterified with 3-methyl-4-nitrobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulation of Signaling Pathways: Interacting with key proteins involved in cellular signaling pathways, leading to altered cellular responses.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate: can be compared with other chromen-4-one derivatives, such as:

    [3-(4-Hydroxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    [3-(4-Chlorophenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate: Contains a chloro group instead of a methoxy group.

    [3-(4-Methylphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate: Features a methyl group in place of the methoxy group.

These similar compounds highlight the unique properties of This compound

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO8/c1-14-11-15(3-10-20(14)25(28)29)24(27)33-18-8-9-19-21(12-18)31-13-22(23(19)26)32-17-6-4-16(30-2)5-7-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDUAMMGYRYHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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